molecular formula C10H14BrNO2S B1345296 Tert-butyl (2-bromothien-3-yl)methylcarbamate CAS No. 910036-94-1

Tert-butyl (2-bromothien-3-yl)methylcarbamate

Cat. No. B1345296
M. Wt: 292.19 g/mol
InChI Key: RFNWODFBZMWIEH-UHFFFAOYSA-N
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Description

Tert-butyl (2-bromothien-3-yl)methylcarbamate is a compound that falls within the category of carbamates, which are organic compounds derived from carbamic acid (NH2COOH). Carbamates are known for their diverse applications in the field of organic synthesis and medicinal chemistry. They often serve as intermediates in the synthesis of various biologically active compounds and have been utilized in the development of pharmaceuticals and pesticides.

Synthesis Analysis

The synthesis of tert-butyl carbamates can be achieved through various methods. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid in a methanol-water mixture, showcasing the versatility of tert-butyl carbamates as building blocks in organic synthesis . Another example is the asymmetric Mannich reaction used to synthesize tert-butyl phenyl(phenylsulfonyl)methylcarbamate, highlighting the importance of chiral carbamates in the synthesis of enantiomerically pure compounds . Additionally, the synthesis of (R)-tert-butyl benzyl(1-((tert-butyldimethylsilyl)oxy)but-3-yn-2-yl)carbamate from L-Serine through a multi-step process including esterification and protection reactions demonstrates the complexity and specificity that can be achieved in carbamate synthesis .

Molecular Structure Analysis

The molecular structure of tert-butyl carbamates can be characterized using various spectroscopic techniques. For example, the structure of tert-butyl 2-chlorosulfonyl-1,3,4-thiadiazole-5-carbamate, a related compound, has been analyzed, revealing a strong interaction between the sulfonyl group and the thiadiazole ring, as well as a distorted arrangement around the sulfur atom . Similarly, the structure of tert-butyl[1-hydroxy-2-methyl-3-(1H-1,2,4-triazol-1-yl)]propan-2-ylcarbamate has been characterized using 2D heteronuclear NMR experiments, which provide detailed information about the molecular conformation and connectivity .

Chemical Reactions Analysis

Tert-butyl carbamates can undergo various chemical reactions, which are essential for their application in synthesis. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates behave as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines, demonstrating their reactivity and potential as intermediates . The metabolism of m-tert.-butylphenyl N-methylcarbamate in insects and mice involves hydroxylation of the tert-butyl group and the N-methyl group, indicating the metabolic pathways that these compounds can undergo in biological systems .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamates are influenced by their molecular structure. The vibrational frequencies and conformational stability of tert-butyl N-(2-bromocyclohex-2-enyl)-N-(2-furylmethyl)carbamate have been studied using Hartree-Fock and density functional theory calculations, providing insights into the compound's behavior and stability . These properties are crucial for understanding the reactivity and potential applications of tert-butyl carbamates in various chemical contexts.

Scientific Research Applications

  • Comparative Cytotoxicity Studies : Nakagawa, Yaguchi, and Suzuki (1994) compared the cytotoxicity of Butylated hydroxytoluene (BHT) and its methylcarbamate derivative, Terbucarb, using isolated rat hepatocytes. This study helps in understanding the metabolic and toxicological effects of methylcarbamate derivatives, providing insights into their potential hazards or applications in toxicology and environmental studies (Nakagawa, Yaguchi, & Suzuki, 1994).

  • Metabolism in Insects and Mice : Research by Douch and Smith (1971) on the metabolism of 3,5-di-tert-butylphenyl N-methylcarbamate (Butacarb) in insects and mice revealed the formation of multiple oxidation products. This study provides valuable insights into the environmental impact and biological interactions of similar methylcarbamate compounds (Douch & Smith, 1971).

  • Chemical Synthesis Applications : Storgaard and Ellman (2009) demonstrated the use of similar carbamate compounds in chemical synthesis, specifically in Rhodium-Catalyzed Enantioselective Addition of Arylboronic Acids. This study highlights the utility of carbamates in complex chemical reactions, which is crucial for the development of new pharmaceuticals and materials (Storgaard & Ellman, 2009).

  • Oxidation and Degradation Studies : Acero et al. (2001) investigated the oxidation of methyl tert-butyl ether (MTBE) by ozonation and advanced oxidation processes, revealing the formation of various degradation products. This research is significant for understanding the environmental degradation and treatment of carbamate pollutants (Acero, Haderlein, Schmidt, Suter, & von Gunten, 2001).

  • Structural and Molecular Studies : Das et al. (2016) conducted structural characterization of two carbamate derivatives, providing insights into their molecular interactions and crystal packing. Such studies are fundamental for the development of new materials and drugs (Das, Chattopadhyay, Hazra, Sureshbabu, & Mukherjee, 2016).

Safety And Hazards

Tert-butyl (2-bromothien-3-yl)methylcarbamate is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

tert-butyl N-[(2-bromothiophen-3-yl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrNO2S/c1-10(2,3)14-9(13)12-6-7-4-5-15-8(7)11/h4-5H,6H2,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFNWODFBZMWIEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=C(SC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00640283
Record name tert-Butyl [(2-bromothiophen-3-yl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00640283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-[(2-bromothiophen-3-yl)methyl]carbamate

CAS RN

910036-94-1
Record name tert-Butyl [(2-bromothiophen-3-yl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00640283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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